molecular formula C17H12BrClN4OS B14943318 6-(4-bromophenyl)-3-(5-chloro-2-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

6-(4-bromophenyl)-3-(5-chloro-2-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No.: B14943318
M. Wt: 435.7 g/mol
InChI Key: SPCJEIJBCJMHOK-UHFFFAOYSA-N
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Description

2-[6-(4-BROMOPHENYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-3-YL]-4-CHLOROPHENYL METHYL ETHER is a complex heterocyclic compound that combines the structural features of triazole and thiadiazine rings. This compound is part of the broader class of triazolothiadiazines, which are known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

The synthesis of 2-[6-(4-BROMOPHENYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-3-YL]-4-CHLOROPHENYL METHYL ETHER typically involves a multi-step process. One effective method includes the condensation reaction between aryl α-bromo ketones and thiocarbohydrazide, followed by treatment with ortho esters in the presence of trifluoroacetic acid under mild conditions . This method ensures high yields and purity of the final product.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It acts as an enzyme inhibitor, particularly targeting enzymes like carbonic anhydrase and cholinesterase. The compound’s ability to form hydrogen bonds with target receptors enhances its bioactivity and specificity .

Comparison with Similar Compounds

Compared to other triazolothiadiazine derivatives, 2-[6-(4-BROMOPHENYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-3-YL]-4-CHLOROPHENYL METHYL ETHER stands out due to its unique combination of bromine and chlorine substituents, which contribute to its enhanced pharmacological properties. Similar compounds include:

These compounds share similar core structures but differ in their substituents, leading to variations in their biological activities and applications.

Properties

Molecular Formula

C17H12BrClN4OS

Molecular Weight

435.7 g/mol

IUPAC Name

6-(4-bromophenyl)-3-(5-chloro-2-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

InChI

InChI=1S/C17H12BrClN4OS/c1-24-15-7-6-12(19)8-13(15)16-20-21-17-23(16)22-14(9-25-17)10-2-4-11(18)5-3-10/h2-8H,9H2,1H3

InChI Key

SPCJEIJBCJMHOK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2=NN=C3N2N=C(CS3)C4=CC=C(C=C4)Br

Origin of Product

United States

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